![molecular formula C8H4F4O2 B3067980 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid CAS No. 208259-48-7](/img/structure/B3067980.png)
2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid
Overview
Description
2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid (DFDFA) is a difluorinated carboxylic acid that has been used in a variety of scientific research applications. It is a colorless, odorless, hygroscopic solid with a molecular weight of 220.12 g/mol. It is a versatile reagent that has been used in organic synthesis, drug design, and as a model compound for studying the structure and function of proteins. DFDFA has a wide range of applications in scientific research due to its unique properties, such as its high solubility in both aqueous and organic solvents, its low toxicity, and its ability to form stable complexes with metal ions.
Scientific Research Applications
Synthesis and Chemistry
- Synthesis of Pseudopeptides : 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, a related compound, has been utilized in the Ugi reaction for synthesizing various difluorinated pseudopeptides (Gouge, Jubault, & Quirion, 2004).
- Facile Synthesis of Difluoropyrrolidine : 2-Chloro-2,2-difluoroacetic acid, a similar compound, is used in a multi-step synthesis process to create 3,3-difluoropyrrolidine hydrochloride, an important synthon for biologically active compounds (Wei, Makowski, & Rutherford, 2012).
Chemical Reactions and Properties
- Radical Reactions : Alkyl 2-Bromo-2,2-difluoroacetates, closely related to 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid, have been involved in radical reactions with vinyl ethers for synthesizing difluorinated compounds (Kondratov et al., 2015).
- Electrochemical Behavior : Studies on the electrochemical reduction of compounds like difluoroacetic acid at a mercury cathode provide insights into the reactivity and properties of fluorinated carboxylic acids (Inesi & Rampazzo, 1974).
Applications in Organic Synthesis
- Hydroamination Kinetics : Trifluoroacetic acid-catalyzed reactions involving compounds similar to 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid are used for forming various organic structures, providing valuable insights into hydroamination kinetics (Swartz & Odom, 2006).
- Hydrodifluoromethylation of Alkenes : Difluoroacetic acid has been utilized for the hydrodifluoromethylation of alkenes, a process relevant to the utilization of difluorinated compounds in medicinal chemistry (Meyer et al., 2019).
properties
IUPAC Name |
2-(3,5-difluorophenyl)-2,2-difluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-5-1-4(2-6(10)3-5)8(11,12)7(13)14/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJLCUOUDHMLKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286912 | |
Record name | α,α,3,5-Tetrafluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
208259-48-7 | |
Record name | α,α,3,5-Tetrafluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208259-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α,3,5-Tetrafluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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